5-Bromo-2-chloro-4-methylpyrimidine
Overview
Description
5-Bromo-2-chloro-4-methylpyrimidine: is a highly functionalized pyrimidine derivative. It is an aromatic heterocyclic compound containing bromine, chlorine, and a methyl group attached to a pyrimidine ring. This compound is known for its stability and is widely used in organic synthesis and various chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-methylpyrimidine typically involves the bromination and chlorination of pyrimidine derivatives. One common method starts with 2-amino-4-chloropyridine, which undergoes bromination to form the key intermediate. This intermediate is then subjected to diazotization and chlorination to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-4-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The methyl group can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide or other strong nucleophiles.
Electrophilic Substitution: Electrophiles such as halogens or nitro groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Aminopyrimidines: Formed by nucleophilic substitution with amines.
Halogenated Derivatives: Formed by electrophilic substitution with halogens.
Scientific Research Applications
5-Bromo-2-chloro-4-methylpyrimidine is used extensively in scientific research due to its versatility:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: Used in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Biological Research: Employed in the study of enzyme inhibitors and other biologically active compounds.
Industrial Applications: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-methylpyrimidine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in medicinal chemistry for developing enzyme inhibitors .
Comparison with Similar Compounds
- 5-Bromo-2-chloro-4-methylpyridine
- 3-Bromo-2-chloro-6-methylpyridine
- 5-Bromo-2-methylpyrimidine
- 4-Bromo-3-chloro-2-methylquinoline
Uniqueness: 5-Bromo-2-chloro-4-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
5-bromo-2-chloro-4-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIALSLVGUGOODS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609033 | |
Record name | 5-Bromo-2-chloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633328-95-7 | |
Record name | 5-Bromo-2-chloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloro-4-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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